molecular formula C5H4BrNO2 B11789690 1-(2-Bromooxazol-4-yl)ethanone

1-(2-Bromooxazol-4-yl)ethanone

Cat. No.: B11789690
M. Wt: 189.99 g/mol
InChI Key: WINLUQSMFPNTCK-UHFFFAOYSA-N
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Description

1-(2-Bromooxazol-4-yl)ethanone is a heterocyclic organic compound that contains a five-membered ring with nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(2-Bromooxazol-4-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-1-(4-ethoxyphenyl)ethanone.

    Hydrolysis: The starting material undergoes hydrolysis to form the corresponding carboxylic acid.

    Esterification: The carboxylic acid is then esterified to form an ester intermediate.

    Cyclization: The ester intermediate undergoes cyclization to form the oxazole ring.

    Bromination: Finally, the oxazole ring is brominated to yield this compound.

Chemical Reactions Analysis

1-(2-Bromooxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Scientific Research Applications

1-(2-Bromooxazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromooxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(2-Bromooxazol-4-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3

InChI Key

WINLUQSMFPNTCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=N1)Br

Origin of Product

United States

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